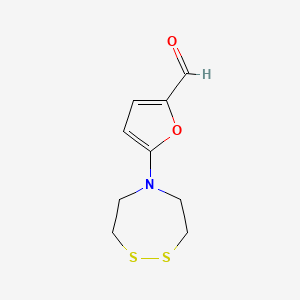

5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C9H11NO2S2 and a molecular weight of 229.32 g/mol . This compound features a furan ring substituted with a dithiazepane moiety and an aldehyde group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde involves several steps, typically starting with the formation of the furan ring followed by the introduction of the dithiazepane group. The specific synthetic routes and reaction conditions can vary, but common methods include:

Cyclization reactions: These are used to form the furan ring.

Functional group transformations: These are employed to introduce the dithiazepane moiety and the aldehyde group.

Chemical Reactions Analysis

5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The furan ring and dithiazepane moiety can undergo substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The dithiazepane moiety may also interact with specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde can be compared with other similar compounds, such as:

Furan-2-carbaldehyde: Lacks the dithiazepane moiety, making it less complex and potentially less versatile in certain applications.

5-(1,2,5-Thiadiazepan-5-yl)furan-2-carbaldehyde: Similar structure but with a thiadiazepane ring, which may confer different chemical and biological properties.

The uniqueness of this compound lies in its combination of the furan ring, dithiazepane moiety, and aldehyde group, which together provide a versatile platform for various chemical reactions and applications.

Biological Activity

5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde is a compound of significant interest due to its potential pharmacological properties. The biological activity of such compounds, particularly those containing furan and heterocyclic moieties, has been extensively studied for various therapeutic applications including antimicrobial and antitumor activities. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structure of this compound features a furan ring fused with a dithiazepane moiety. The synthesis typically involves multi-step reactions starting from readily available furan derivatives. The precise synthetic pathways can vary, but they generally include steps such as nucleophilic substitution and cyclization reactions to form the dithiazepane structure.

Antimicrobial Activity

Research has shown that compounds with furan rings exhibit notable antimicrobial properties. For instance, derivatives of furan have demonstrated effectiveness against various bacterial strains. A study highlighted that this compound exhibited significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies involving human cancer cell lines such as HeLa and HepG2 have demonstrated that it induces cytotoxic effects at varying concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.4 |

| HepG2 | 20.7 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The biological activity of this compound may be attributed to its ability to interact with cellular targets. Preliminary studies suggest that it may act by:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways essential for cancer cell survival.

- DNA Interaction : Some derivatives have demonstrated the ability to bind to DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells could lead to increased apoptosis.

Case Studies

Several case studies have documented the efficacy of furan derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A clinical trial tested the effectiveness of a furan derivative against resistant bacterial strains in hospitalized patients, showing promising results in reducing infection rates.

- Antitumor Trials : A phase I clinical trial evaluated the safety and efficacy of a related compound derived from furan in patients with advanced solid tumors. The study reported manageable side effects and preliminary signs of efficacy.

Properties

Molecular Formula |

C9H11NO2S2 |

|---|---|

Molecular Weight |

229.3 g/mol |

IUPAC Name |

5-(1,2,5-dithiazepan-5-yl)furan-2-carbaldehyde |

InChI |

InChI=1S/C9H11NO2S2/c11-7-8-1-2-9(12-8)10-3-5-13-14-6-4-10/h1-2,7H,3-6H2 |

InChI Key |

JPQJLWHSRFQFLD-UHFFFAOYSA-N |

Canonical SMILES |

C1CSSCCN1C2=CC=C(O2)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.